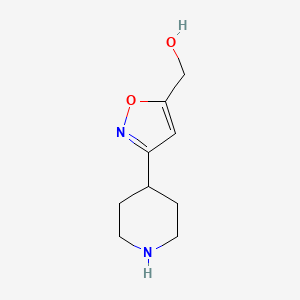
2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) is a modified nucleoside triphosphate, specifically a sulfur-containing isomer of 2’-deoxyguanosine-5’-O-triphosphate (dGTP). This compound is often used in biochemical and molecular biology research due to its unique properties, such as its ability to inhibit certain enzymes and its role as a substrate in various biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) typically involves the reaction of guanosine triphosphate (GTP) with a thiolating agent. The process can be summarized as follows:
Starting Material: Guanosine triphosphate (GTP).
Thiolating Agent: A sulfur-containing reagent is used to introduce the thiophosphate group.
Reaction Conditions: The reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the selective formation of the thiophosphate ester.
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of GTP are reacted with the thiolating agent in industrial reactors.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%).
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) can undergo various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the thiophosphate group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in DNA synthesis and repair studies, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the production of modified nucleotides for various biotechnological applications .
Mécanisme D'action
The mechanism of action of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine-5’-O-triphosphate (dGTP): The non-thiolated version of the compound.
2’,3’-Dideoxyguanosine-5’-O-(1-Thiotriphosphate): A similar compound with modifications at the 2’ and 3’ positions.
Uniqueness
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) is unique due to its thiophosphate group, which imparts distinct chemical and biological properties. This modification allows it to inhibit specific enzymes and participate in unique biochemical reactions that its non-thiolated counterparts cannot .
Propriétés
Numéro CAS |
80902-28-9 |
|---|---|
Formule moléculaire |
C10H16N5O12P3S |
Poids moléculaire |
523.25 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+,30?/m0/s1 |
Clé InChI |
IOCRYHATDKHWPM-UMURPWKOSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


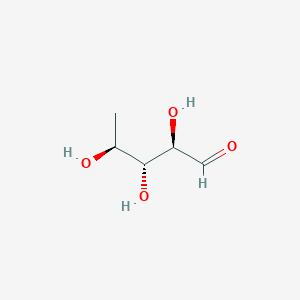
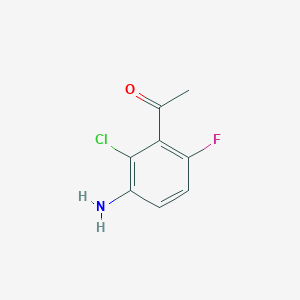
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
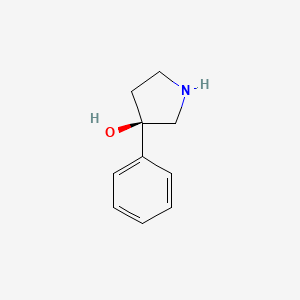
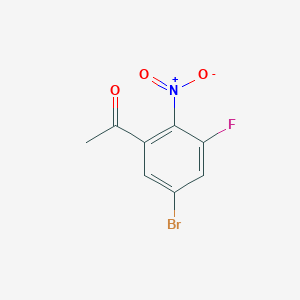
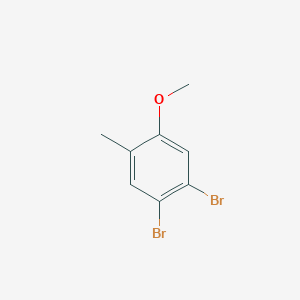
![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
![1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B12845178.png)
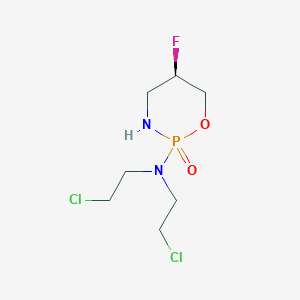


![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
